molecular formula C21H41N7O4 B612796 Hexanoyl dipeptide-3 norleucine acetate CAS No. 860627-90-3

Hexanoyl dipeptide-3 norleucine acetate

Cat. No.: B612796
CAS No.: 860627-90-3
M. Wt: 455.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoyl dipeptide-3 norleucine acetate is synthesized through a series of peptide coupling reactions. The process involves the conjugation of hexanoic acid to the N-terminus of a tripeptide sequence (Arginine-Alanine-Norleucine). The norleucine is an unnatural isomer of leucine, which increases the hydrophobicity and resistance against proteolytic enzymes .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Hexanoyl dipeptide-3 norleucine acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under acidic conditions (pH 3.5), which allows it to be used in formulations with exfoliating acids .

Common Reagents and Conditions:

    Peptide Coupling Reagents: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

    Hydrolysis Conditions: Acidic or enzymatic hydrolysis to break peptide bonds.

Major Products Formed: The major products formed from the hydrolysis of this compound are the individual amino acids (arginine, alanine, and norleucine) and hexanoic acid .

Scientific Research Applications

Hexanoyl dipeptide-3 norleucine acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Hexanoyl dipeptide-3 norleucine acetate exerts its effects by mimicking the “RAL” triplet (arginine-alanine-leucine) of desmocollin, a protein involved in cell adhesion. By occupying the binding site of desmocollin, it prevents its interaction with desmoglein, another adhesion protein. This disruption decreases the links connecting keratinocytes, thereby accelerating the desquamation process .

Comparison with Similar Compounds

    Hexanoyl dipeptide-3: Similar in structure but lacks the norleucine modification.

    Hexanoyl dipeptide-3 norleucine: Similar but without the acetate group.

Uniqueness: Hexanoyl dipeptide-3 norleucine acetate is unique due to its specific sequence (arginine-alanine-norleucine) and the presence of hexanoic acid and acetate groups. These modifications enhance its stability, hydrophobicity, and resistance to enzymatic degradation, making it more effective as an exfoliating agent .

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]propanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N7O4.C2H4O2/c1-4-6-8-12-17(29)27-16(11-9-13-25-21(23)24)20(32)26-14(3)19(31)28-15(18(22)30)10-7-5-2;1-2(3)4/h14-16H,4-13H2,1-3H3,(H2,22,30)(H,26,32)(H,27,29)(H,28,31)(H4,23,24,25);1H3,(H,3,4)/t14-,15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFVSUWDAQRRET-NLQWVURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCC)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCC)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235370
Record name Hexanoyl dipeptide-3 norleucine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860627-90-3
Record name Hexanoyl dipeptide-3 norleucine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860627903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoyl dipeptide-3 norleucine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXANOYL DIPEPTIDE-3 NORLEUCINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8A02Z93M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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